3,3'-Azanediylbis(1-(3,5-dimethylphenoxy)propan-2-ol) Hydrochloride; Bis[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]amine Hydrochloride
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Overview
Description
1,1’-Iminobis[3-(3,5-xylyloxy)-2-propanol Hydrochloride] is a chemical compound with the molecular formula C22H32ClNO4 and a molecular weight of 409.95 g/mol . This compound is known for its role as an impurity of Metaxalone, a muscle relaxant used to alleviate pain and relax muscles . It is also referred to by its synonym, 3,3’-Azanediylbis(1-(3,5-dimethylphenoxy)propan-2-ol) hydrochloride .
Preparation Methods
The synthesis of 1,1’-Iminobis[3-(3,5-xylyloxy)-2-propanol Hydrochloride] involves the reaction of 3,5-dimethylphenol with epichlorohydrin to form 3-(3,5-xylyloxy)-1,2-epoxypropane. This intermediate is then reacted with ammonia to yield 1,1’-Iminobis[3-(3,5-xylyloxy)-2-propanol], which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
1,1’-Iminobis[3-(3,5-xylyloxy)-2-propanol Hydrochloride] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1,1’-Iminobis[3-(3,5-xylyloxy)-2-propanol Hydrochloride] has several scientific research applications, including:
Chemistry: It is used as a reference standard and impurity marker in the synthesis and analysis of Metaxalone.
Biology: The compound’s interactions with biological systems are studied to understand its pharmacokinetics and pharmacodynamics.
Medicine: Research focuses on its role as an impurity in pharmaceutical formulations and its potential effects on drug efficacy and safety.
Mechanism of Action
The mechanism of action of 1,1’-Iminobis[3-(3,5-xylyloxy)-2-propanol Hydrochloride] is primarily related to its role as an impurity in Metaxalone. It interacts with molecular targets and pathways involved in muscle relaxation and pain relief. The compound’s effects are mediated through its interaction with the central nervous system, where it modulates neurotransmitter release and receptor activity .
Comparison with Similar Compounds
1,1’-Iminobis[3-(3,5-xylyloxy)-2-propanol Hydrochloride] can be compared with similar compounds such as:
1,1’-Iminobis[3-(3,5-xylyloxy-d9)-2-propanol Hydrochloride]: This deuterated analog is used in research to study the compound’s metabolic pathways and stability
3,3’-Azanediylbis(1-(3,5-dimethylphenoxy)propan-2-ol): The free base form of the compound, which is used in various synthetic and analytical applications.
The uniqueness of 1,1’-Iminobis[3-(3,5-xylyloxy)-2-propanol Hydrochloride] lies in its specific structure and role as an impurity in Metaxalone, which distinguishes it from other similar compounds.
Properties
Molecular Formula |
C22H32ClNO4 |
---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
1-(3,5-dimethylphenoxy)-3-[[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]amino]propan-2-ol;hydrochloride |
InChI |
InChI=1S/C22H31NO4.ClH/c1-15-5-16(2)8-21(7-15)26-13-19(24)11-23-12-20(25)14-27-22-9-17(3)6-18(4)10-22;/h5-10,19-20,23-25H,11-14H2,1-4H3;1H |
InChI Key |
QDZQIJAISPDGTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(CNCC(COC2=CC(=CC(=C2)C)C)O)O)C.Cl |
Origin of Product |
United States |
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